(S)-(+)-clenbuterol

Description

Properties

IUPAC Name |

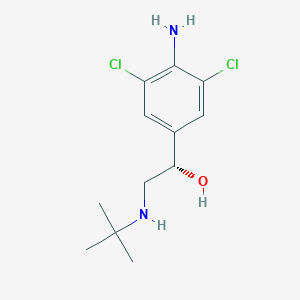

(1S)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJMRWALKKWQGH-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@H](C1=CC(=C(C(=C1)Cl)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317043 | |

| Record name | (+)-Clenbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50499-60-0 | |

| Record name | (+)-Clenbuterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50499-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Clenbuterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050499600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Clenbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-4-amino-α-[(tert-butylamino)methyl]-3,5-dichlorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLENBUTEROL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32SXB5VH2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-(+)-Clenbuterol: Chemical Structure and Properties

Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of (S)-(+)-clenbuterol, one of the two enantiomers of the β2-adrenergic agonist clenbuterol. While the racemic mixture and the (R)-(-)-enantiomer are more widely studied for their bronchodilatory and illicit anabolic effects, a thorough understanding of the (S)-(+)-enantiomer is critical for researchers, scientists, and drug development professionals. This document delves into its unique chemical structure, physicochemical properties, stereospecific mechanism of action, pharmacokinetics, and analytical methodologies for its chiral separation. The causality behind experimental choices and the importance of stereoselective analysis in pharmacological and toxicological assessments are emphasized throughout.

Introduction

Clenbuterol, chemically known as 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol, is a potent and long-acting β2-adrenergic agonist.[1][2] It was initially developed for the treatment of respiratory disorders such as asthma due to its bronchodilatory effects.[3][4] However, its use has expanded into veterinary medicine and, illicitly, into sports and bodybuilding for its perceived anabolic and lipolytic properties.[4] Clenbuterol possesses a single chiral center, leading to the existence of two enantiomers: this compound and (R)-(-)-clenbuterol.[5] It is now understood that the pharmacological effects of these enantiomers are not identical, with the (R)-(-)-isomer being primarily responsible for the desired β2-agonistic activity.[6][7] This guide focuses specifically on the often-overlooked (S)-(+)-enantiomer, providing a detailed examination of its chemical identity, biological interactions, and the analytical techniques required for its isolation and quantification.

Chemical Structure and Physicochemical Properties

A fundamental understanding of the molecular architecture and physical characteristics of this compound is paramount for any scientific investigation.

Chemical Structure

The systematic IUPAC name for this compound is (1S)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol.[8] The "(S)" designation refers to the stereochemical configuration at the chiral carbon atom bearing the hydroxyl group, as determined by the Cahn-Ingold-Prelog priority rules. The "(+)" indicates that this enantiomer is dextrorotatory, meaning it rotates plane-polarized light to the right.

Caption : 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, absorption, distribution, and analytical detection. A summary of these properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈Cl₂N₂O | [8] |

| Molecular Weight | 277.19 g/mol | [8] |

| CAS Number | 50499-60-0 | [8] |

| Appearance | White to off-white crystalline powder | [9] |

| Melting Point | Approximately 173°C (with decomposition) for the hydrochloride salt | [9] |

| pKa (Strongest Basic) | 9.63 | [9] |

| logP | 2.94 | [9] |

| Solubility | Water: 50 mg/mL (hydrochloride salt); Ethanol: Soluble (12 mg/mL); Acetone: Slightly soluble; DMSO: Soluble | [9] |

Stereochemistry and Pharmacological Divergence

The presence of a chiral center in clenbuterol leads to significant differences in the pharmacological profiles of its enantiomers. While racemic clenbuterol is often administered, the biological activity is not evenly distributed between the (S)-(+) and (R)-(-) forms.

It has been reported that the β2-agonistic effects, responsible for bronchodilation, reside primarily in the (R)-(-)-enantiomer.[6] Conversely, the (S)-(+)-enantiomer is suggested to exhibit β1-blocking effects.[6] This stereospecificity underscores the importance of chiral separation and analysis in understanding the complete pharmacological and toxicological profile of clenbuterol. The administration of a racemic mixture means that a patient is receiving not only the active therapeutic agent but also an enantiomer with a different and potentially opposing or off-target activity.

Mechanism of Action: A Stereoselective Perspective

The generally accepted mechanism of action for clenbuterol involves its agonism at β2-adrenergic receptors.[2][3] This interaction initiates a downstream signaling cascade, as illustrated in the diagram below.

Caption : General Signaling Pathway of β2-Adrenergic Receptor Agonism.

Upon binding of the agonist to the β2-adrenergic receptor, a conformational change occurs, leading to the activation of a stimulatory G-protein (Gs).[2] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[10] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.[10]

For this compound, the mechanism is less about activating this pathway and more about its potential antagonistic effects at β1-adrenergic receptors.[6] This could theoretically counteract some of the β1-mediated side effects of the (R)-(-)-enantiomer, such as tachycardia, although this requires further investigation. The differential pharmacology of the enantiomers highlights the necessity of studying them in isolation to fully elucidate their individual contributions to the overall effects of the racemic drug.

Pharmacokinetics and Metabolism: The Role of Stereoselectivity

The absorption, distribution, metabolism, and excretion (ADME) of clenbuterol are subject to stereoselective processes. Studies in rats have shown significant differences in the pharmacokinetic profiles of the enantiomers following administration of the racemate.[5]

The volume of distribution for (-)-R-clenbuterol was found to be significantly higher than that of (+)-S-clenbuterol.[5] Furthermore, the total body clearance of the (R)-enantiomer was also higher.[5] These differences may be attributed to enantioselective protein binding, with the free fractions of (-)-R- and (+)-S-clenbuterol in rat plasma being 48.8% and 33.1%, respectively.[5]

The metabolism of clenbuterol primarily occurs in the liver and involves N-dealkylation, N-oxidation, and sulfate conjugation.[11] There is evidence of stereoselective glucuronidation, with liver microsomes from different species showing varying abilities to produce diastereomeric clenbuterol glucuronides.[12] For instance, dog and bovine liver microsomes were found to be highly active and stereoselective, each producing only one, but different, diastereomer.[12] Human liver microsomes also produced only one clenbuterol glucuronide diastereomer.[12] This species- and enantiomer-specific metabolism is a critical consideration in preclinical drug development and toxicology studies.

Analytical Methodologies for Chiral Separation

The distinct pharmacological profiles of the clenbuterol enantiomers necessitate the use of analytical methods capable of their separation and individual quantification. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective technique for this purpose.

Experimental Protocol: Chiral HPLC Separation of Clenbuterol Enantiomers

The following protocol is a representative example of a validated HPLC method for the enantioselective analysis of clenbuterol.

Objective: To separate and quantify (S)-(+)- and (R)-(-)-clenbuterol in a sample matrix.

Materials and Instrumentation:

-

HPLC system with UV or Mass Spectrometry (MS) detector

-

Chiral Stationary Phase Column (e.g., Chirobiotic V, Chirex 3022, or polysaccharide-based CSPs like OJ-RH)[7][8][13]

-

Mobile Phase: Methanol, triethylamine, glacial acetic acid (or other suitable solvent system depending on the CSP)[7]

-

Clenbuterol enantiomer standards

-

Sample (e.g., dissolved pharmaceutical formulation, extracted plasma)

Methodology:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of the constituent solvents. For example, a polar ionic mobile phase could consist of methanol–triethylamine–glacial acetic acid (100:0.05:0.025, v/v/v).[7] Degas the mobile phase before use.

-

System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[7]

-

Standard Preparation: Prepare a series of standard solutions of known concentrations of both (S)-(+)- and (R)-(-)-clenbuterol.

-

Sample Preparation:

-

Chromatographic Analysis: Inject the prepared standards and samples onto the HPLC system.

-

Detection: Monitor the eluent at a suitable wavelength (e.g., 247 nm) for UV detection or use an MS detector for higher sensitivity and specificity.[7][13]

-

Data Analysis: Identify the peaks corresponding to each enantiomer based on their retention times, which will differ due to their differential interaction with the chiral stationary phase. Quantify the amount of each enantiomer by comparing the peak areas to the calibration curve generated from the standards.

Caption : General Workflow for Chiral HPLC Analysis.

Synthesis and Chiral Resolution

The synthesis of racemic clenbuterol can be achieved through a multi-step process, often starting from 4-amino-3,5-dichlorobromoacetophenone.[14] This intermediate is reacted with t-butylamine, followed by reduction of the ketone to form the alcohol, yielding racemic clenbuterol.[14]

Obtaining enantiomerically pure this compound requires either an asymmetric synthesis approach or the resolution of the racemic mixture. Chiral resolution can be performed using techniques such as diastereomeric crystallization with a chiral resolving agent or preparative chiral chromatography.

Conclusion

This compound is a distinct chemical entity with a pharmacological profile that differs significantly from its (R)-(-)-enantiomer. Its potential β1-blocking activity, in contrast to the β2-agonism of its counterpart, underscores the critical importance of stereoselective analysis in both therapeutic and toxicological contexts. This in-depth technical guide has provided a comprehensive examination of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and analytical separation of this compound. For researchers, scientists, and drug development professionals, a thorough understanding of both enantiomers is essential for the rational design of new therapeutics, the accurate interpretation of pharmacological data, and the development of robust analytical methods for doping control and food safety.

References

-

PubChem. (S)-Clenbuterol. National Center for Biotechnology Information. [Link]

- Aboul-Enein, H. Y., & Ali, I. (2003). Separation and Determination of Clenbuterol by HPLC Using a Vancomycin Chiral Stationary Phase.

- Al-Majed, A. A., Ghabrah, T. M., & Al-Hadiya, B. M. (2014). ENANTIOMERIC RESOLUTION AND DETERMINATION OF CLENBUTEROL BY HPLC TECHNIQUE IN PLASMA AND PHARMACEUTICAL FORMULATIONS USING POLYSACCHARIDE-BASED CHIRAL STATIONARY PHASE. International Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 1785-1790.

-

PubChem. Clenbuterol. National Center for Biotechnology Information. [Link]

- Yamamoto, T., et al. (2013). Enantioselective disposition of clenbuterol in rats.

-

National Center for Biotechnology Information. (n.d.). Clenbuterol. PubChem. [Link]

-

INCHEM. (n.d.). Clenbuterol. [Link]

-

Wikipedia. (2024). Clenbuterol. [Link]

-

U.S. Drug Enforcement Administration. (n.d.). Clenbuterol. [Link]

- Kuiper, G. G., et al. (2009). Synthesis, structure characterization, and enzyme screening of clenbuterol glucuronides. Drug Metabolism and Disposition, 37(11), 2277-2286.

-

Patsnap. (2024). What is the mechanism of Clenbuterol Hydrochloride? [Link]

- Aboul-Enein, H. Y., & Ali, I. (1996). Direct enantioselective separation of clenbuterol by chiral HPLC in biological fluids.

- Soma, L. R., et al. (2004). Pharmacokinetics and disposition of clenbuterol in the horse. Journal of Veterinary Pharmacology and Therapeutics, 27(2), 101-109.

-

Soma, L. R., Uboh, C. E., Guan, F., Moate, P., & Luo, Y. (2004). Pharmacokinetics and disposition of clenbuterol in the horse. PubMed. [Link]

- Bories, G. F., et al. (1998). Metabolism of clenbuterol in rats. Drug Metabolism and Disposition, 26(9), 891-899.

Sources

- 1. waters.com [waters.com]

- 2. Clenbuterol | C12H18Cl2N2O | CID 2783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Clenbuterol - Wikipedia [en.wikipedia.org]

- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 5. Enantioselective disposition of clenbuterol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Direct enantioselective separation of clenbuterol by chiral HPLC in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. balagstudio.com [balagstudio.com]

- 10. What is the mechanism of Clenbuterol Hydrochloride? [synapse.patsnap.com]

- 11. Metabolism of clenbuterol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, structure characterization, and enzyme screening of clenbuterol glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chalcogen.ro [chalcogen.ro]

- 14. CLENBUTEROL synthesis - chemicalbook [chemicalbook.com]

(S)-(+)-clenbuterol mechanism of action on beta-2 adrenoceptors

An In-Depth Technical Guide to the Mechanism of Action of (S)-(+)-Clenbuterol on Beta-2 Adrenoceptors

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular interactions between the β2-adrenergic receptor (β2-AR) and its agonist, clenbuterol. We will dissect the binding kinetics, downstream signaling cascades, and regulatory mechanisms that define its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this prototypical β2-AR agonist.

A Note on Clenbuterol Stereochemistry

Clenbuterol is a chiral molecule existing as two enantiomers: (R)-(-)-clenbuterol and this compound. It is critical to note that the majority of the pharmacological activity is attributed to the (R)-(-)-enantiomer, which is considered the eutomer.[1] The (R)-(-)-enantiomer exhibits significantly higher binding affinity for the β2-AR compared to the (S)-(+)-enantiomer.[1] While this guide is framed around the user-specified topic of this compound, much of the foundational research has been conducted using either racemic clenbuterol or has identified the (R)-(-) form as the primary active component. Therefore, this document will discuss the established mechanisms for clenbuterol, specifying enantiomer-specific actions where data is available, while acknowledging the predominant role of the (R)-(-)-enantiomer in overall receptor activation.

The β2-Adrenergic Receptor: A Prototypical G-Protein Coupled Receptor

The β2-AR is a member of the vast G-protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane helices.[2][3] These receptors are integral to numerous physiological signal transduction pathways, responding to hormones and neurotransmitters.[2][3] The β2-AR, specifically, is activated by endogenous catecholamines like adrenaline (epinephrine) and is a key regulator of smooth muscle relaxation, particularly in the bronchioles, which is why it's a primary target for asthma therapies.[][5] It is predominantly coupled to the stimulatory G-protein, Gs.[6]

Ligand Binding and Receptor Activation

This compound, like its more potent enantiomer, acts as a direct agonist at the β2-AR. The binding of an agonist to the receptor induces a critical conformational change. This structural shift is transmitted from the extracellular ligand-binding pocket to the intracellular domains, enabling the receptor to engage and activate its cognate G-protein.[2][7]

Clenbuterol is characterized as a potent, selective β2-AR partial agonist.[1][8] This distinction is crucial:

-

High Affinity: Clenbuterol binds to the β2-AR with high affinity. Studies on rat tissues have reported equilibrium dissociation constants (K_d) of approximately 6.3 nM for β2-adrenoceptors.[8] This high affinity means that it can effectively occupy the receptor even at low concentrations.

-

Partial Efficacy: Despite its high affinity, clenbuterol has a lower intrinsic efficacy compared to full agonists like isoproterenol.[8] This means that even when all receptors are occupied by clenbuterol, the maximal cellular response is less than what can be achieved with a full agonist. The potent overall effect of clenbuterol is therefore primarily a result of its high binding affinity rather than efficient receptor activation per se.[8]

Data Summary: Binding & Functional Parameters

| Compound | Receptor | Parameter | Value | Source |

| Clenbuterol | β2-Adrenoceptor | K_d | 6.3 nM | [8] |

| Clenbuterol | β1-Adrenoceptor | K_d | 38 nM | [8] |

| Clenbuterol | β2-Adrenoceptor | EC_50 | 31.9 nM | [9] |

The Canonical Gs-cAMP Signaling Pathway

The best-characterized pathway following β2-AR activation by an agonist like clenbuterol is the Gs-protein-mediated cascade.[10] This pathway is a cornerstone of cellular signaling and proceeds through several well-defined steps.

-

G-Protein Activation: Upon agonist binding, the β2-AR interacts with the heterotrimeric Gs protein (composed of αs, β, and γ subunits). This interaction catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the αs subunit.[2][3]

-

Subunit Dissociation: The binding of GTP causes the αs subunit to dissociate from both the βγ dimer and the receptor itself.[2][3]

-

Adenylyl Cyclase Activation: The now-active, GTP-bound αs subunit directly binds to and activates the enzyme adenylyl cyclase (AC).[]

-

cAMP Production: Activated AC catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[][11]

-

Protein Kinase A (PKA) Activation: Intracellular cAMP levels rise, leading to the activation of cAMP-dependent Protein Kinase A (PKA).[][12] PKA then phosphorylates a multitude of downstream target proteins and transcription factors, such as the cAMP-responsive element binding protein (CREB), to elicit the final physiological response.[][12]

This cascade results in effects such as smooth muscle relaxation (bronchodilation) and metabolic changes like increased lipolysis and glycogenolysis.[][13]

Visualization: Canonical β2-AR Signaling Pathway

Caption: Workflow of agonist-induced β2-AR desensitization and trafficking.

Non-Canonical Signaling Pathways

While the Gs-cAMP pathway is primary, evidence suggests β2-AR activation can trigger other signaling events.

-

Akt/eNOS Pathway: In the context of cardioprotection, clenbuterol has been shown to activate the Akt/eNOS signaling pathway. This leads to increased nitric oxide (NO) bioavailability, which can prevent ischemia/reperfusion-induced arrhythmia. [14]* mTOR Pathway: Clenbuterol can induce the phosphorylation of the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth. This action is linked to the hypertrophic effects of clenbuterol observed in skeletal muscle. [13] These alternative pathways highlight the complexity of β2-AR signaling and suggest that agonists can have biased effects, preferentially activating one pathway over another.

Experimental Protocols for Studying this compound's Mechanism

Verifying the mechanism of action relies on robust, quantitative in-vitro assays. The following protocols are foundational for characterizing a β2-AR agonist.

Radioligand Competition Binding Assay

Causality & Rationale: This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled ligand (e.g., clenbuterol) for a receptor. [15]It works by measuring how effectively the test compound competes with a high-affinity radiolabeled ligand for binding to the receptor. The resulting IC50 value (concentration of test ligand that inhibits 50% of radioligand binding) is used to calculate the Ki. This directly quantifies the physical interaction between the ligand and the receptor.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare crude membrane fractions from cells or tissues endogenously expressing or overexpressing the human β2-AR. Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend in assay buffer.

-

Assay Setup: In a 96-well plate, add in order:

-

Assay Buffer (e.g., Tris-HCl, MgCl2).

-

A fixed, subsaturating concentration of a non-selective β2-AR radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol). [16][17] * Increasing concentrations of the unlabeled competitor ligand, this compound.

-

A tube for "total binding" (radioligand only) and "non-specific binding" (radioligand + a high concentration of a non-radiolabeled antagonist like propranolol).

-

-

Incubation: Add the prepared membrane fraction to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination & Separation: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualization: Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay to determine Ki.

cAMP Accumulation Assay

Causality & Rationale: This is a cell-based functional assay that directly measures the consequence of β2-AR activation: the production of the second messenger cAMP. [18]It is used to determine the potency (EC50) and efficacy (Emax) of an agonist. By quantifying the downstream signal, it provides a direct measure of the ligand's ability to activate the receptor and initiate the signaling cascade. The inclusion of a phosphodiesterase (PDE) inhibitor like IBMX is critical, as PDEs rapidly degrade cAMP; inhibiting them allows for a more robust and measurable accumulation of the signal. [19] Step-by-Step Methodology:

-

Cell Culture: Plate cells expressing the β2-AR (e.g., HEK293 or CHO cells) in 96- or 384-well plates and grow to near confluency.

-

Pre-incubation: Aspirate the culture medium and pre-incubate the cells in a stimulation buffer (e.g., HBSS) containing a PDE inhibitor (e.g., 500 µM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add varying concentrations of this compound to the wells. Include a control (vehicle only) and a positive control (e.g., the full agonist isoproterenol) to determine the maximum possible response.

-

Incubation: Incubate for a defined period (e.g., 10-30 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis: Terminate the stimulation by adding a lysis buffer. The lysis buffer stops the reaction and releases the intracellular cAMP. [20]6. cAMP Detection: Quantify the amount of cAMP in the cell lysate using a suitable detection method, such as:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting FRET signal is inversely proportional to the amount of cAMP produced. [19] * Enzyme-Linked Immunosorbent Assay (ELISA): A standard plate-based competitive immunoassay. [21]7. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signal (e.g., fluorescence ratio) for each sample to a cAMP concentration using the standard curve.

-

Plot the cAMP concentration against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy).

-

References

-

Olianas MC, Onali P. Repeated treatment with clenbuterol produces desensitization of rat brain beta- and alpha 2-adrenoceptors without changes of alpha 1-adrenoceptors. European Journal of Pharmacology. 1986. Available from: [Link]

-

Eurofins. beta2 Human Adrenoceptor GPCR Binding Antagonist Radioligand LeadHunter Assay. Available from: [Link]

-

Ma L, Wang D, He J, et al. Novel beta2-adrenergic receptor signaling pathways. Journal of Receptors and Signal Transduction. 2002. Available from: [Link]

-

Ingi T, Ronca F, Ronca-Testoni S. Desensitization of the beta-2 adrenoceptor-mediated vasodilation in rat aorta after prolonged treatment with the beta-2 adrenoceptor agonist clenbuterol. General Pharmacology. 1993. Available from: [Link]

-

Podewin T, Ast J, Broichhagen J, et al. Photo-clenbuterol: Optical Control of β2‑Adrenergic Receptor Signaling by Photoswitchable Ligand Efficacy. Journal of Medicinal Chemistry. 2015. Available from: [Link]

-

Thompson GL, Lane JR, Coudrat T, et al. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments. 2017. Available from: [Link]

-

Zheng S, De Ranter C, De Maeyer M, et al. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters. 2013. Available from: [Link]

-

Zheng S, De Ranter C, De Maeyer M, et al. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters. 2013. Available from: [Link]

-

ResearchGate. Study design of (A) competition radioligand binding assay to quantify β adrenergic receptor (AR) subtypes. Available from: [Link]

-

Hostrup M, Jessen S, Eibye KH, et al. Clenbuterol induces lean mass and muscle protein accretion, but attenuates cardiorespiratory fitness and desensitizes muscle β2-adrenergic signalling. The Journal of Physiology. 2025. Available from: [Link]

-

Fu J, Liu L, Qin C, et al. β2-Adrenergic Receptor Agonist Clenbuterol Protects Against Acute Ischemia/Reperfusion-Induced Arrhythmia by Regulation of Akt/eNOS/NO/Cx43 Signaling Pathway. Pharmacology Research & Perspectives. 2025. Available from: [Link]

-

Ordway GA, O'Donnell JM, Frazer A. Effects of clenbuterol on central beta-1 and beta-2 adrenergic receptors of the rat. The Journal of Pharmacology and Experimental Therapeutics. 1987. Available from: [Link]

-

Dismer AM, Bond R, Houser SR. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Methods in Molecular Biology. 2024. Available from: [Link]

-

Stoddart LA, Johnstone EKM, Wheal AJ, et al. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science. 2025. Available from: [Link]

-

Proteopedia. Beta2 adrenergic receptor-Gs protein complex updated. 2021. Available from: [Link]

-

Sallmann S, Hopp M, D'Mello AP. Cardiovascular effects of clenbuterol are β 2 -adrenoceptor-mediated in steers. Journal of Animal Science. 1998. Available from: [Link]

-

Eltze M. Beta-adrenoceptor Desensitization by/clenbuterol in Rat Uterus. Naunyn-Schmiedeberg's Archives of Pharmacology. 1990. Available from: [Link]

-

Blue DR, Bondinell WE, Hieble JP, et al. Analysis of the beta 1 and beta 2 adrenoceptor interactions of the partial agonist, clenbuterol (NAB365), in the rat jugular vein and atria. The Journal of Pharmacology and Experimental Therapeutics. 1985. Available from: [Link]

-

Reyes-Alcaraz A, Lee YN, Yun S, et al. Fusion of the β2‐adrenergic receptor with either Gαs or βarrestin‐2 produces constitutive signaling by each pathway and induces gain‐of‐function in BEAS‐2B cells. The FASEB Journal. 2019. Available from: [Link]

-

Reyes-Alcaraz A, Lee YN, Yun S, et al. GPCR and arrestin Interactions Analysis to Accelerate Drug Discovery. Journal of Visualized Experiments. 2023. Available from: [Link]

-

Caers J, Peymen K, Suetens N, et al. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. 2022. Available from: [Link]

-

Blue DR, Bondinell WE, Hieble JP, et al. Analysis of the beta1 and beta2 adrenoceptor interactions of the partial agonist, clenbuterol (NAB365), in the rat jugular vein and atria. Semantic Scholar. 1985. Available from: [Link]

-

Cornea A, Tu C, Blumer JB. Approaches to Study GPCR Regulation in Native Systems. Methods in Molecular Biology. 2011. Available from: [Link]

-

Jessen S, Solheim SA, Jacobson GA, et al. Beta2-adrenergic agonist clenbuterol increases energy expenditure and fat oxidation, and induces mTOR phosphorylation in skeletal muscle of young healthy men. Drug Testing and Analysis. 2020. Available from: [Link]

-

Dror RO, Arlow DH, Maragakis P, et al. Activation mechanism of the β2-adrenergic receptor. Proceedings of the National Academy of Sciences. 2011. Available from: [Link]

-

Guo B, Liu D, Li H, et al. Clenbuterol upregulates histone demethylase JHDM2a via the β2-adrenoceptor/cAMP/PKA/p-CREB signaling pathway. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. 2012. Available from: [Link]

-

Proteopedia. Beta2 adrenergic receptor-Gs protein complex. 2021. Available from: [Link]

-

Ramos BP, Colwell CS, Arnsten AF. β2 adrenergic agonist, clenbuterol, enhances working memory performance in aging animals. Neurobiology of Aging. 2005. Available from: [Link]

-

Unno T, Mori Y, Hasegawa M, et al. Effects of the β2-Agonist Clenbuterol on β1- and β2-Adrenoceptor mRNA Expressions of Rat Skeletal and Left Ventricle Muscles. Japanese Journal of Pharmacology. 2002. Available from: [Link]

-

Creative BioMart. cAMP Accumulation Assay. Available from: [Link]

-

ResearchGate. Effect of β 2 AR modulators on agonist-induced cAMP accumulation. Available from: [Link]

-

Ordway GA, Gambarana C, Frazer A. Selective regulation of beta-2 adrenergic receptors by the chronic administration of the lipophilic beta adrenergic receptor agonist clenbuterol: an autoradiographic study. The Journal of Pharmacology and Experimental Therapeutics. 1987. Available from: [Link]

-

van der Linde HJ, van Koppen A, van Miert AS. Effect of clenbuterol on beta-adrenoceptors and adenylate cyclase activity in smooth muscle and epithelium of the trachea of calves. Veterinary Quarterly. 1990. Available from: [Link]

-

Billington CK, Ojo OO, Penn RB, et al. Dual regulation of β2-adrenoceptor messenger RNA expression in human lung fibroblasts by β2–cAMP signaling; delayed upregulated inhibitors oppose a rapid in onset, direct stimulation of gene expression. Molecular Pharmacology. 2013. Available from: [Link]

-

Collins S, Altschuld RA, Herbsman O, et al. cAMP stimulates transcription of the beta 2-adrenergic receptor gene in response to short-term agonist exposure. Proceedings of the National Academy of Sciences. 1990. Available from: [Link]

-

ResearchGate. Clenbuterol (0.3–3.0 mg/kg, i.p.), via β2-adrenergic receptor... Available from: [Link]

Sources

- 1. Photo-clenbuterol: Optical Control of β2‑Adrenergic Receptor Signaling by Photoswitchable Ligand Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. proteopedia.org [proteopedia.org]

- 3. proteopedia.org [proteopedia.org]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation mechanism of the β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of the beta 1 and beta 2 adrenoceptor interactions of the partial agonist, clenbuterol (NAB365), in the rat jugular vein and atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Fusion of the β2‐adrenergic receptor with either Gαs or βarrestin‐2 produces constitutive signaling by each pathway and induces gain‐of‐function in BEAS‐2B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. β2 adrenergic agonist, clenbuterol, enhances working memory performance in aging animals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clenbuterol upregulates histone demethylase JHDM2a via the β2-adrenoceptor/cAMP/PKA/p-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 14. β2-Adrenergic Receptor Agonist Clenbuterol Protects Against Acute Ischemia/Reperfusion-Induced Arrhythmia by Regulation of Akt/eNOS/NO/Cx43 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 19. resources.revvity.com [resources.revvity.com]

- 20. Dual regulation of β2-adrenoceptor messenger RNA expression in human lung fibroblasts by β2–cAMP signaling; delayed upregulated inhibitors oppose a rapid in onset, direct stimulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Enantioselective synthesis of (S)-(+)-clenbuterol

An In-Depth Technical Guide to the Enantioselective Synthesis of (S)-(+)-Clenbuterol

Abstract

Clenbuterol, a potent β2-adrenergic agonist, exists as a racemic mixture of two enantiomers, (R)-(-) and (S)-(+), each possessing a distinct pharmacological profile. While historically used as a bronchodilator for respiratory disorders, recent research has illuminated the differential effects of its stereoisomers.[1][2][3] Notably, the (S)-(+)-enantiomer has demonstrated potential neuroprotective properties, whereas the (R)-(-)-enantiomer is often associated with undesirable side effects such as muscle tremors.[4] This dichotomy underscores the critical importance of developing efficient and highly selective methods to access the enantiopure this compound for targeted therapeutic applications and advanced pharmacological studies. This guide provides a detailed technical overview of robust strategies for the enantioselective synthesis of this compound, focusing on the asymmetric reduction of a key prochiral ketone intermediate—a cornerstone of modern stereoselective synthesis.

Introduction: The Imperative for Enantiomeric Purity

Clenbuterol is chemically defined as 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethan-1-ol and contains a single stereocenter at the carbinol carbon.[1] This chiral center dictates the three-dimensional arrangement of the molecule and, consequently, its interaction with biological receptors. The differential pharmacology of clenbuterol enantiomers is a classic example of stereospecificity in drug action. The (S)-(+)-isomer's therapeutic potential, particularly in neuroprotection, contrasts with the side-effect profile of its (R)-(-) counterpart, making the synthesis of the single, beneficial enantiomer a primary objective in drug development.[4]

Historically, the separation of enantiomers from a racemic mixture via chiral resolution techniques (e.g., chiral HPLC) has been a viable, albeit often inefficient, method for obtaining pure stereoisomers.[5][6] However, for scalable and economically feasible production, asymmetric synthesis—the direct construction of the desired enantiomer—is the superior strategy. This approach avoids the "loss" of 50% of the material inherent in classical resolution and offers greater control and efficiency.

Retrosynthetic Analysis and Core Strategy

The most logical and convergent approach to this compound hinges on the late-stage, stereoselective formation of the chiral secondary alcohol. A retrosynthetic analysis reveals that the target molecule can be disconnected at the C-N and C-O bonds, leading back to a key prochiral α-aminoketone intermediate: 2-(tert-butylamino)-1-(4-amino-3,5-dichlorophenyl)ethanone (3) .

The central challenge, therefore, is the enantioselective reduction of the carbonyl group in precursor 3 . This transformation is the key to establishing the desired (S)-stereochemistry at the carbinol center.

Caption: Retrosynthetic pathway for this compound.

This guide will detail two powerful and field-proven methodologies for this crucial asymmetric reduction:

-

Catalytic Asymmetric Reduction: The Corey-Bakshi-Shibata (CBS) reduction.

-

Biocatalytic Reduction: A chemoenzymatic approach using ketoreductases (KREDs).

Synthesis of the Key Prochiral Ketone Precursor

The synthesis of the prochiral α-aminoketone 3 is a necessary prerequisite for the enantioselective step. It is typically achieved in a two-step sequence starting from commercially available 4-amino-3,5-dichloroacetophenone 1 .

Caption: Workflow for the synthesis of the key ketone precursor.

Protocol 3.1: Synthesis of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone (2)

This protocol is adapted from established procedures for the α-bromination of activated ketones.[4]

-

Dissolve 1-(4-amino-3,5-dichlorophenyl)ethanone (1 ) (1.0 eq) in a 2:1 mixture of Dichloromethane (CH₂Cl₂) and Methanol (MeOH).

-

Cool the solution to 0°C in an ice bath under constant stirring.

-

Slowly add a solution of Bromine (Br₂) (0.6 eq) in CH₂Cl₂ dropwise over 30-45 minutes. The reduced stoichiometry helps to minimize dibromination.

-

Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS until consumption of the starting material is complete (typically 2-4 hours).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with CH₂Cl₂ (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude α-bromoketone 2 , which can often be used in the next step without further purification.

Protocol 3.2: Synthesis of 2-(tert-butylamino)-1-(4-amino-3,5-dichlorophenyl)ethanone (3)

This step involves a nucleophilic substitution of the bromide with tert-butylamine.[7]

-

Dissolve the crude α-bromoketone 2 (1.0 eq) in a suitable solvent such as acetonitrile or THF.

-

Add tert-butylamine (2.5-3.0 eq). The excess amine acts as both the nucleophile and the base to neutralize the HBr byproduct.

-

Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the pure prochiral α-aminoketone 3 .

Enantioselective Reduction Strategies

With the key precursor 3 in hand, the critical asymmetric reduction can be performed. The choice between a chemical catalyst and a biocatalyst depends on factors such as scale, available equipment, and cost.

Strategy A: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones.[8][9] It employs a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate to facilitate a highly face-selective hydride transfer.[10][11] For the synthesis of (S)-clenbuterol, the (S)-CBS catalyst is required.

The mechanism proceeds through a rigid, six-membered transition state where the ketone coordinates to the Lewis-acidic boron of the catalyst. The ketone orients itself to minimize steric clash, placing its larger substituent (the substituted phenyl ring) away from the catalyst's chiral directing group. Hydride is then delivered from the coordinated borane to one specific face of the carbonyl, ensuring high enantioselectivity.[12]

Protocol 4.1.1: CBS Reduction for this compound

-

To a flame-dried, argon-purged flask, add the prochiral ketone 3 (1.0 eq) and anhydrous THF.

-

Cool the solution to 0°C.

-

Add (S)-2-Methyl-CBS-oxazaborolidine (0.1 - 0.2 eq, typically as a 1M solution in toluene).

-

Stir for 10-15 minutes at 0°C.

-

Slowly add Borane-tetrahydrofuran complex (BH₃·THF) (1.0-1.2 eq, typically 1M in THF) via syringe pump over 1-2 hours to maintain a low temperature and control the reaction rate.

-

Stir the reaction at 0°C until completion is confirmed by TLC or LC-MS (typically 1-3 hours).

-

Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.

-

Warm the mixture to room temperature and remove the solvents under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield this compound.

Strategy B: Biocatalytic Reduction using Ketoreductases (KREDs)

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols with exceptional enantioselectivity.[13][14] The reaction requires a hydride source, typically provided by the cofactor nicotinamide adenine dinucleotide phosphate (NADPH) or NADH. As the cofactor is expensive, a cofactor regeneration system is employed in practice.[4][15]

The selection of the appropriate KRED is crucial, as these enzymes exhibit substrate specificity. A screening of a panel of commercially available KREDs is the standard first step to identify an enzyme that reduces ketone 3 to the (S)-alcohol with high conversion and enantiomeric excess (>99% ee).

Protocol 4.2.1: Representative KRED Reduction for this compound

-

Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.0).

-

In a reaction vessel, combine the buffer, the selected KRED, and NADP⁺ (or NAD⁺).

-

Add the components of the cofactor regeneration system. A common system is glucose and glucose dehydrogenase (GDH), which reduces NADP⁺ to NADPH.

-

Add the prochiral ketone 3 (often dissolved in a water-miscible co-solvent like DMSO or isopropanol to improve solubility).

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) with gentle agitation.

-

Monitor the reaction progress by chiral HPLC or LC-MS.

-

Once the reaction is complete, stop it by adding a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

-

Separate the organic layer. Extract the aqueous layer with the same solvent (2-3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude this compound.

-

Purify as needed via column chromatography or crystallization.

Data Summary and Comparison

The choice of synthetic route can be guided by a comparison of typical performance metrics for each method.

| Parameter | Strategy A: CBS Reduction | Strategy B: Biocatalytic (KRED) Reduction |

| Stereoselectivity | Typically >95% ee, can reach >99% ee.[9] | Often >99% ee with a properly selected enzyme.[15][16] |

| Yield | Generally high, 80-95%. | Can be >90%, but dependent on substrate loading and enzyme stability. |

| Reaction Conditions | Cryogenic temperatures (0°C to -20°C), anhydrous, inert atmosphere. | Mild conditions (room temp, aqueous buffer, ambient pressure). |

| Reagents | Borane (pyrophoric), chiral catalyst (can be expensive). | Enzyme (biodegradable), cofactor, regeneration system. |

| Scalability | Well-established for large-scale industrial synthesis. | Increasingly used in industry; may require specialized bioreactors. |

| Environmental Impact | Uses organic solvents and hazardous reagents. | "Green" process using water as the primary solvent. |

Conclusion and Future Outlook

The enantioselective synthesis of this compound is a critical endeavor for unlocking its full therapeutic potential while minimizing adverse effects. The asymmetric reduction of the prochiral α-aminoketone precursor stands as the most efficient and elegant strategy. Both the well-established Corey-Bakshi-Shibata reduction and modern biocatalytic methods using ketoreductases provide excellent and reliable pathways to the target molecule, each with distinct advantages.

The CBS reduction offers predictability and a long history of industrial application, while the chemoenzymatic route represents a greener, often more selective, and increasingly viable alternative. The continued development of novel catalysts and the expansion of enzyme libraries will further refine these syntheses, making enantiopure pharmaceuticals like this compound more accessible for research and clinical development.

References

-

Aboul-Enein, H. Y., & Ali, I. (1996). Direct enantioselective separation of clenbuterol by chiral HPLC in biological fluids. Biomedical Chromatography, 10(2), 69–72. [Link]

-

Del Rio, J. C., et al. (2017). Resolution of R-(−) and S-(+)- enantiomers of clenbuterol in pharmaceutical preparations and black-market products using liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis, 9(11-12), 1738–1743. [Link]

-

El-Ghannam, A. (2013). ENANTIOMERIC RESOLUTION AND DETERMINATION OF CLENBUTEROL BY HPLC TECHNIQUE IN PLASMA AND PHARMACEUTICAL FORMULATIONS USING POLYS. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 549-555. [Link]

-

Natakankitkul, S. (2001). Separation of Clenbuterol Enantiomers by Cyclodextrin-modified Capilla. Chula Digital Collections. [Link]

-

Blindheim, F. H., et al. (2018). Chemoenzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and Other β2-Agonists. Molecules, 23(11), 2849. [Link]

-

Blindheim, F. H., et al. (2018). Chemo-Enzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and other β2- Agonists. Preprints.org. [Link]

-

Li, Y., et al. (2019). [Separation and determination of clenbuterol enantiomers by ultra-performance convergence chromatography]. Se Pu, 37(1), 88–92. [Link]

-

Paquin, J. F., et al. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters, 23(16), 6431–6435. [Link]

-

Kannasani, R. K., et al. (2016). Synthesis and Characterization of Bromoclenbuterol. Organic & Inorganic Chemistry, 1(2). [Link]

-

Grée, D. (2005). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org. [Link]

-

Finel, M., et al. (2009). Synthesis, structure characterization, and enzyme screening of clenbuterol glucuronides. Drug Metabolism and Disposition, 37(7), 1465–1473. [Link]

- Wang, J., et al. (2015). Synthesis methods of D9-clenbuterol hydrochloride labeled by deuterium and synthesis intermediate thereof.

-

Rutjes, F., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Radboud Repository. [Link]

-

Paquin, J. F., et al. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. ACS Publications. [Link]

-

France, S. (2022). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central. [Link]

-

Wikipedia contributors. (2023). Corey–Itsuno reduction. Wikipedia. [Link]

-

Blindheim, F. H., et al. (2018). Chemo-Enzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and other β2- Agonists. ResearchGate. [Link]

-

ResearchGate. (2019). A straightforward route to obtain 13C1-labeled clenbuterol. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

-

Wikipedia contributors. (2024). Clenbuterol. Wikipedia. [Link]

-

All Chemistry. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

-

NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

-

DEA Diversion Control Division. (n.d.). Clenbuterol. DEA. [Link]

-

Paul, C. E., et al. (2021). Enzymatic strategies for asymmetric synthesis. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). Clenbuterol. PubChem Compound Database. [Link]

-

Wang, Y., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Clenbuterol Hydrochloride? Patsnap. [Link]

-

Plant, N. J., et al. (2016). Clenbuterol and formoterol decrease force production in isolated intact mouse skeletal muscle fiber bundles through a β2-adrenoceptor-independent mechanism. American Journal of Physiology-Cell Physiology, 310(7), C576–C586. [Link]

-

Kroutil, W. (2015). Enzyme-Catalyzed Asymmetric Synthesis. STEM - Unipd. [Link]

-

ResearchGate. (2023). ENZYME-CATALYZED ASYMMETRIC SYNTHESIS. ResearchGate. [Link]

Sources

- 1. Clenbuterol - Wikipedia [en.wikipedia.org]

- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 3. Clenbuterol | C12H18Cl2N2O | CID 2783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Direct enantioselective separation of clenbuterol by chiral HPLC in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chalcogen.ro [chalcogen.ro]

- 7. CN104387284A - Synthesis methods of D9-clenbuterol hydrochloride labeled by deuterium and synthesis intermediate thereof - Google Patents [patents.google.com]

- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 11. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. youtube.com [youtube.com]

- 13. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 15. researchgate.net [researchgate.net]

- 16. preprints.org [preprints.org]

(S)-(+)-Clenbuterol: A Comprehensive Technical Guide for Advanced Research

An In-depth Exploration of the Stereospecific Synthesis, Analytical Characterization, and Pharmacological Profile of the Eutomer of Clenbuterol

Authored by: A Senior Application Scientist

Foreword: Clenbuterol, a potent β2-adrenergic agonist, has a well-documented history of therapeutic application and illicit use. However, the pharmacological activity of this chiral molecule is predominantly associated with one of its enantiomers. This technical guide provides an in-depth exploration of the eutomer, (S)-(+)-clenbuterol, offering a critical resource for researchers, scientists, and drug development professionals. This document moves beyond rudimentary descriptions to deliver a nuanced understanding of its stereospecific synthesis, advanced analytical characterization, and detailed pharmacological action, underpinned by field-proven insights and methodologies.

Core Molecular and Physical Properties

This compound is the (S)-enantiomer of 4-amino-α-[(tert-butylamino)methyl]-3,5-dichlorobenzyl alcohol. Its fundamental properties are crucial for its handling, formulation, and analytical detection.

| Property | Value | Source(s) |

| CAS Number | 50499-60-0 | [1] |

| Molecular Formula | C₁₂H₁₈Cl₂N₂O | [1] |

| Molecular Weight | 277.19 g/mol | [1][2] |

| IUPAC Name | (1S)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol | |

| Synonyms | (+)-Clenbuterol, (S)-Clenbuterol | [1] |

Synthesis and Chiral Separation: The Pursuit of Enantiopurity

The biological activity of clenbuterol resides primarily in one enantiomer, making the generation of enantiomerically pure this compound a critical aspect of its study and potential therapeutic development. While racemic clenbuterol can be synthesized from 4-amino-3,5-dichlorobromoacetophenone and tert-butylamine followed by reduction, achieving high enantiomeric excess for the (S)-(+)-isomer requires stereoselective strategies.

Asymmetric Synthesis Approaches

A promising route to enantiopure clenbuterol involves the asymmetric reduction of a ketone precursor. A chemoenzymatic approach has demonstrated high efficacy in producing the chiral alcohol intermediate. For instance, the asymmetric reduction of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one using a ketoreductase enzyme with a cofactor like NADPH can yield the corresponding (R)-bromoalcohol in high enantiomeric excess. This precursor can then be used to synthesize (R)-(-)-clenbuterol. A similar enzymatic strategy targeting the opposite stereochemistry would be a viable path to the (S)-(+)-enantiomer's precursor.

The causality behind this choice of a biocatalytic method lies in the high stereoselectivity often exhibited by enzymes, which can significantly outperform traditional chiral catalysts in terms of both enantiomeric excess and milder reaction conditions, thereby minimizing side products.

Chiral Separation of Racemic Clenbuterol

For analytical and small-scale preparative purposes, the separation of racemic clenbuterol is frequently achieved using chiral High-Performance Liquid Chromatography (HPLC). The choice of the chiral stationary phase (CSP) is paramount for successful resolution.

Established Chiral HPLC Methods:

| Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |

| Urea type (Chirex 3022) | Hexane:1,2-dichloroethane:ethanol/trifluoroacetic acid (80:10:10 by vol) | UV | [3] |

| Vancomycin macrocyclic antibiotic (Chirobiotic V) | Methanol-triethylamine-glacial acetic acid (100 + 0.05 + 0.025, v/v/v) | UV (247 nm) | [4][5] |

| Cellulose-based polysaccharide (OJ-RH) | Acetonitrile: 0.3M sodium perchlorate (16:84, v/v) | UV (247 nm) |

The underlying principle of these separations is the differential interaction of the clenbuterol enantiomers with the chiral environment of the CSP, leading to different retention times and allowing for their individual quantification.

Analytical Characterization and Quantification

Robust analytical methods are essential for the accurate identification and quantification of this compound in various matrices, from pharmaceutical formulations to biological fluids.

High-Performance Liquid Chromatography (HPLC)

As mentioned for chiral separation, HPLC with UV detection is a workhorse technique for the analysis of this compound. Method validation should encompass linearity, accuracy, precision, and robustness to ensure reliable results.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective detection, particularly in complex biological matrices like plasma and urine, LC-MS/MS is the method of choice. This technique is routinely used in anti-doping laboratories to detect clenbuterol at picogram per milliliter levels. The method involves separating the analyte via liquid chromatography and then detecting it based on its specific mass-to-charge ratio and fragmentation pattern.

Workflow for this compound Analysis in Biological Samples:

Caption: Workflow for chiral analysis of clenbuterol in biological matrices.

Pharmacological Profile and Mechanism of Action

This compound's pharmacological effects are mediated through its action as a selective β2-adrenergic receptor agonist. This interaction initiates a cascade of intracellular events that are responsible for its therapeutic and physiological effects.

The β2-Adrenergic Receptor Signaling Pathway

The primary mechanism of action for this compound involves binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors. This activation stimulates the enzyme adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in the observed physiological responses.

Signaling Pathway of this compound:

Caption: The β2-adrenergic signaling cascade initiated by this compound.

This pathway leads to various effects, including:

-

Bronchodilation: Relaxation of the smooth muscle in the airways.

-

Lipolysis: Breakdown of fats in adipose tissue.

-

Anabolic Effects: Increased protein synthesis in skeletal muscle.

Enantioselective Pharmacology

It is crucial to note that the β2-agonistic effects of clenbuterol reside primarily in the (R)-(-)-enantiomer. The (S)-(+)-isomer has been reported to have potential β1-blocking effects, which could antagonize the effects of other β-agonists. This highlights the importance of studying the enantiomers separately to understand the complete pharmacological profile of racemic clenbuterol.

Experimental Protocols: A Practical Guide

To facilitate research in this area, the following section provides a detailed, step-by-step methodology for a key in vitro assay used to characterize the activity of this compound.

Protocol: β2-Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the β2-adrenergic receptor.

Materials:

-

Cell membranes expressing human β2-adrenergic receptors (commercially available or prepared from cell culture).

-

[³H]-Dihydroalprenolol ([³H]-DHA) or another suitable radioligand.

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Non-specific binding control (e.g., high concentration of a non-labeled β-agonist like isoproterenol).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare dilutions: Create a serial dilution of this compound in the assay buffer.

-

Assay setup: In a 96-well plate, add in the following order:

-

Assay buffer

-

This compound dilution or control

-

[³H]-DHA at a concentration near its Kd

-

Cell membranes

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Subtract non-specific binding from all measurements.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

This self-validating system, through the inclusion of total binding, non-specific binding, and a range of competitor concentrations, ensures the reliability of the affinity determination.

Toxicology and Safety Considerations

The toxicological profile of clenbuterol is primarily an extension of its pharmacological effects. Overdose can lead to sympathomimetic effects such as tachycardia, tremors, and anxiety. Chronic use can lead to cardiac hypertrophy and other cardiovascular complications. It is important to consider that the toxicological effects may also be enantioselective, and further research is needed to fully characterize the specific toxicity of this compound.

Conclusion

This compound represents a molecule of significant interest in pharmacology and drug development. A thorough understanding of its stereospecific synthesis, analytical chemistry, and mechanism of action is paramount for any researcher in the field. This guide has provided a comprehensive overview of these key areas, grounded in established scientific literature and practical methodologies. As research continues, a deeper appreciation for the distinct roles of each clenbuterol enantiomer will undoubtedly emerge, paving the way for more targeted and effective therapeutic strategies.

References

-

PubChem. (S)-Clenbuterol. National Center for Biotechnology Information. [Link]

-

Hassan, M. M., et al. (2009). Separation and determination of clenbuterol by HPLC using a vancomycin chiral stationary phase. Journal of AOAC International, 92(3), 824-829. [Link]

-

PubChem. Clenbuterol. National Center for Biotechnology Information. [Link]

-

Aboul-Enein, H. Y., & Ali, I. (2004). Separation and Determination of Clenbuterol by HPLC Using a Vancomycin Chiral Stationary Phase. Journal of AOAC INTERNATIONAL, 92(3), 824-829. [Link]

-

Srinivas, N. R., et al. (1996). Direct enantioselective separation of clenbuterol by chiral HPLC in biological fluids. Biomedical Chromatography, 10(2), 69-72. [Link]

-

ChEMBL. CLENBUTEROL (CHEMBL49080). European Bioinformatics Institute. [Link]

Sources

Pharmacological profile of (S)-(+)-clenbuterol enantiomer

An In-Depth Technical Guide to the Pharmacological Profile of (S)-(+)-Clenbuterol

Authored by a Senior Application Scientist

Abstract

Clenbuterol, a potent β2-adrenergic receptor agonist, is clinically utilized as a bronchodilator and illicitly as a performance-enhancing agent.[1][2] It is synthesized and administered as a racemic mixture of its (R)-(-)- and (S)-(+)-enantiomers.[3] It is a well-established principle in pharmacology that stereoisomers can exhibit profoundly different pharmacological and toxicological profiles. This technical guide provides a comprehensive analysis of the this compound enantiomer, the distomer of the racemate. We will dissect its receptor binding characteristics, functional activity, and pharmacokinetic profile, contrasting it with its pharmacologically active counterpart, the (R)-(-)-enantiomer. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the stereoselective pharmacology of clenbuterol.

Introduction to Stereochemistry in Clenbuterol

Clenbuterol, chemically (RS)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethan-1-ol, possesses a single chiral center at the carbon atom bearing the hydroxyl group.[4] This gives rise to two non-superimposable mirror-image isomers, or enantiomers: this compound and (R)-(-)-clenbuterol.

The separation and analysis of these individual enantiomers are critical for understanding the compound's overall pharmacological effect. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) are essential for resolving the racemic mixture, allowing for the isolated study of each enantiomer.[3][4][5] Furthermore, advanced chemo-enzymatic synthesis strategies have been developed to produce enantiopure precursors, facilitating more precise research.[6] As this guide will demonstrate, the biological activity of clenbuterol is not shared equally between its stereoisomers; rather, it is predominantly driven by the (R)-(-)-enantiomer.

Pharmacodynamics: A Tale of Two Isomers

The pharmacodynamic effects of clenbuterol are mediated through its interaction with β-adrenergic receptors. However, this interaction is highly stereoselective.

Receptor Binding Profile

The primary molecular target for clenbuterol is the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[1][7] The binding affinity for this receptor differs dramatically between the two enantiomers.

-

(R)-(-)-Clenbuterol (The Eutomer): This enantiomer is considered the eutomer, or the pharmacologically active isomer. It exhibits a significantly higher binding affinity for the β2-adrenergic receptor.[8][9] This high affinity is responsible for the well-documented bronchodilatory and anabolic effects of racemic clenbuterol.[3][10]

-

This compound (The Distomer): In stark contrast, the (S)-(+)-enantiomer demonstrates a much lower binding affinity for the β2-receptor.[9] Some studies suggest that the (S)-(+)-isomer may even possess blocking or antagonistic effects at this receptor, though it does not appear to antagonize the effects of the (-) enantiomer in psychopharmacological tests.[8][11] There are also reports suggesting potential β1-blocking effects, which could contribute to a complex overall cardiovascular profile.[3]

Table 1: Comparative Receptor Binding Affinity (Qualitative)

| Enantiomer | Primary Target | Relative Binding Affinity | Pharmacological Role |

| (R)-(-)-Clenbuterol | β2-Adrenergic Receptor | High | Eutomer (Agonist) |

| This compound | β2-Adrenergic Receptor | Low | Distomer (Inactive/Antagonist) |

Functional Activity and Signaling

Activation of the β2-adrenergic receptor by an agonist initiates a well-defined intracellular signaling cascade.[12] The receptor couples to the stimulatory G-protein, Gαs, which in turn activates adenylyl cyclase.[13][14] This enzyme catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in the final physiological response, such as smooth muscle relaxation in the bronchioles.[12][14]

Given its low binding affinity, this compound is a very weak or inactive partial agonist at the β2-receptor. Its intrinsic efficacy—the ability to activate the receptor upon binding—is substantially lower than that of the (R)-(-)-enantiomer.[15] Consequently, the (S)-(+)-enantiomer does not significantly contribute to the primary therapeutic effects of the racemic drug and does not effectively stimulate the cAMP signaling pathway.

Caption: Experimental workflow for a cell-based cAMP accumulation assay.

Pharmacokinetics: An Enantioselective Profile

Just as pharmacodynamics are stereoselective, the pharmacokinetic properties of clenbuterol also show enantiomer-specific differences.

Studies in rats following administration of the racemic mixture have revealed significant differences in the distribution and clearance of the two enantiomers. [16]The volume of distribution for (R)-(-)-clenbuterol was found to be more than double that of (+)-S-clenbuterol, and its total body clearance was also significantly higher. [16]This suggests that the enantiomers are handled differently by the body, which can impact their duration of action and tissue accumulation.

In humans, excretion studies after administration of racemic clenbuterol also indicate a slight stereoselectivity in how the enantiomers are eliminated. [8]These differences are crucial for interpreting toxicological data and for applications in doping control, where the ratio of enantiomers in a urine sample may provide clues about the source of the clenbuterol. [8] Table 2: Comparative Pharmacokinetic Parameters in Rats

| Parameter | (R)-(-)-Clenbuterol | This compound | Reference |

| Volume of Distribution (Vd) | 9.17 L/kg | 4.14 L/kg | [16] |

| Total Body Clearance (CL) | 13.5 mL/min/kg | 11.5 mL/min/kg | [16] |

In Vivo Effects and Toxicological Considerations

The vast majority of the physiological effects associated with clenbuterol—including increased energy expenditure, fat oxidation, and potential anabolic effects on muscle—are mediated by the β2-agonist activity of the (R)-(-)-enantiomer. [10][17][18]Psychopharmacological studies have confirmed that the activity resides in the (-) form, with the (+) form having no discernible effect on its own. [11] The toxicological profile of racemic clenbuterol is characterized by sympathomimetic effects resulting from β-adrenergic stimulation, such as tachycardia, muscle tremors, anxiety, and palpitations. [19][20]While these effects are primarily driven by the potent agonism of the (R)-(-)-enantiomer, the role of the (S)-(+)-enantiomer cannot be entirely dismissed. If the (S)-(+)-enantiomer does possess β1-blocking properties as has been suggested, it could theoretically modulate the cardiovascular side effects, although this requires further investigation. [3]

Conclusion and Future Directions

The pharmacological profile of this compound is that of a distomer, an enantiomer with significantly lower biological activity than its mirror image. It possesses a low binding affinity for the primary β2-adrenergic receptor target and exhibits minimal to no functional agonist activity. Its pharmacokinetic profile is distinct from that of the (R)-(-)-enantiomer, leading to different patterns of distribution and clearance.

While the primary pharmacological and toxicological effects of racemic clenbuterol are attributable to the (R)-(-)-enantiomer, a complete understanding requires further characterization of the (S)-(+)-isomer. Future research should focus on definitively confirming its potential β-blocking activities and elucidating any unique contributions it may have to the overall toxicological profile of the racemic mixture. Such studies are essential for a comprehensive risk assessment and for refining its potential therapeutic applications.

References

- Molecular Pathways: Beta-Adrenergic Signaling in Cancer. (2012). AACR Journals.

- Cardiac β-adrenergic Signaling. QIAGEN GeneGlobe.

- Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. (n.d.). PubMed Central.

- Chemo-Enzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and other β2- Agonists. (2018). Preprints.org.

- Distinction of clenbuterol intake from drug or contaminated food of animal origin in a controlled administration trial – the potential of enantiomeric separation for doping control analysis. (n.d.).

- Pharmacokinetics and disposition of clenbuterol in the horse. (n.d.).

- cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell. (n.d.). Revvity.

- Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. (n.d.).

- Clenbuterol. (n.d.). DEA Diversion Control Division.

- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). NCBI Assay Guidance Manual.